3-Methoxybenzamide 3-Methoxybenzamide m-Methoxybenzamide is an inhibitor of poly(ADP-ribose) polymerase (PARP; Ki = <2 µM). It also inhibits human placental ADP ribosyl transferase activity by 93% when used at a concentration of 100 µM. m-Methoxybenzamide (100, 200, and 300 mg/kg) increases the pain threshold in the paw pinch test in rats.

Brand Name: Vulcanchem
CAS No.: 5813-86-5
VCID: VC21213169
InChI: InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
SMILES: COC1=CC=CC(=C1)C(=O)N
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3-Methoxybenzamide

CAS No.: 5813-86-5

Cat. No.: VC21213169

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybenzamide - 5813-86-5

Specification

Description m-Methoxybenzamide is an inhibitor of poly(ADP-ribose) polymerase (PARP; Ki = <2 µM). It also inhibits human placental ADP ribosyl transferase activity by 93% when used at a concentration of 100 µM. m-Methoxybenzamide (100, 200, and 300 mg/kg) increases the pain threshold in the paw pinch test in rats.

CAS No. 5813-86-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3-methoxybenzamide
Standard InChI InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Standard InChI Key VKPLPDIMEREJJF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)N
Canonical SMILES COC1=CC=CC(=C1)C(=O)N
Melting Point 134.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator